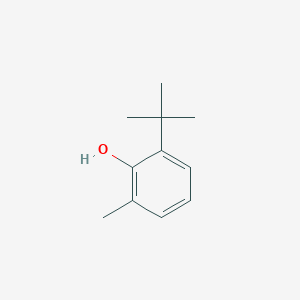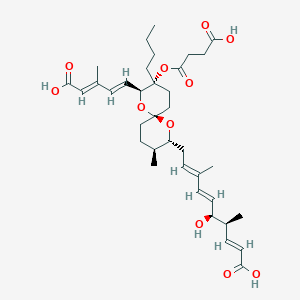![molecular formula C17H17NO4 B146224 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid CAS No. 14440-98-3](/img/structure/B146224.png)
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid
概要
説明
The compound "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid" is a derivative of 3-phenylpropanoic acid, which is a key intermediate in the biosynthesis of benzoic acid and salicylic acid. The presence of the benzyloxycarbonyl group suggests that it is a protected form of an amino acid, likely used in peptide synthesis or other organic chemistry applications where protection of the amino group is necessary.
Synthesis Analysis
The synthesis of related compounds often involves the resolution of racemic mixtures to obtain optically active forms, as seen in the preparation of threo-2-amino-3-hydroxy-3-phenylpropanoic acid . The synthesis of complex molecules like "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid" may involve multiple steps, including protection of functional groups, resolution of enantiomers, and careful control of reaction conditions to achieve the desired product with high purity and yield.
Molecular Structure Analysis
The molecular structure of "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid" would be characterized by spectroscopic techniques such as NMR, IR, and possibly mass spectrometry. These techniques would confirm the presence of the benzyloxycarbonyl group and the overall molecular framework . The stereochemistry of the compound could be determined through chiral resolution methods or by using chiral starting materials in the synthesis .
Chemical Reactions Analysis
The benzyloxycarbonyl group is a common protecting group for amines in organic synthesis. It can be removed under certain conditions, such as hydrogenolysis or using strong acids, to reveal the free amine. The compound could also undergo reactions typical of carboxylic acids, such as esterification or amidation .
Physical and Chemical Properties Analysis
The physical properties of "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid" would include its melting point, solubility in various solvents, and possibly its optical rotation if it is chiral. The chemical properties would involve its reactivity as both an amine (once deprotected) and a carboxylic acid. The compound's acidity, basicity, and stability under different conditions would be important for its handling and use in further reactions .
Relevant Case Studies
While the provided papers do not directly discuss "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid," they do provide insight into the synthesis and characterization of structurally related compounds. For example, the synthesis of optically active amino acids through resolution and the study of complexation with cyclodextrins provide valuable information on the manipulation and analysis of similar compounds . These studies can serve as a foundation for understanding the behavior of "3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid" in various chemical contexts.
科学的研究の応用
Synthesis and Chemical Reactions
- 3-Phenylpropanoic acid and N-carboxybenzyl α-amino acids are used in ecological base-conditioned preparation of dipeptides via green synthetic methods, without racemization, yielding corresponding amides through mixed carbonic carboxylic anhydrides under basic conditions (Ezawa et al., 2017).
Complexation Studies
- Studies on the complexation of benzoic, 4-methylbenzoic and 2-phenylpropanoic acids by β-cyclodextrin and its analogues have been conducted. These studies provide insights into the substituent effects and chiral discrimination in complexation, important for understanding molecular interactions in solution (Brown et al., 1993).
Enantioselective Synthesis
- Enantioselective synthesis of 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids, has been achieved. This involves electrophilic attack of synthetic equivalents of [H2NCH2]+ upon enolates derived from chiral 3-acyl-1,3-oxazolidin-2-ones, indicating a methodology for producing specific amino acid analogues (Arvanitis et al., 1998).
Biological Applications
- Certain derivatives of phenylpropanoic acid, including 3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid, have been studied for their anti-inflammatory and anticonvulsive activities. This highlights the potential pharmaceutical applications of these compounds (Agababyan et al., 2013).
Chemical Labeling and Modification
- Novel amino acid derivatives, such as 3-(4-(1, 2, 4, 5-tetrazine-3-yl) phenyl)-2-aminopropanoic acid, have been synthesized for applications in peptide modification and live cell labeling. This indicates a role in bioorthogonal labeling and peptide synthesis, showing the versatility of 3-phenylpropanoic acid derivatives in biological studies (Ni et al., 2015).
Substrate Analogues in Enzymatic Studies
- Aldehyde and ketone substrate analogues of phenylpropanoic acids, such as DL-2-Benzyl-3-formylpropanoic acid, have been investigated as competitive inhibitors of enzymes like carboxypeptidase A. This provides insight into enzyme-substrate interactions and potential drug development (Galardy & Kortylewicz, 1984).
Safety And Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
特性
IUPAC Name |
3-phenyl-3-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4/c19-16(20)11-15(14-9-5-2-6-10-14)18-17(21)22-12-13-7-3-1-4-8-13/h1-10,15H,11-12H2,(H,18,21)(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POJLWVWXBAHGGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801314537 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{[(Benzyloxy)carbonyl]amino}-3-phenylpropanoic acid | |
CAS RN |
14440-98-3, 14477-66-8 | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14440-98-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC195911 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=195911 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cbz-DL-β-phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

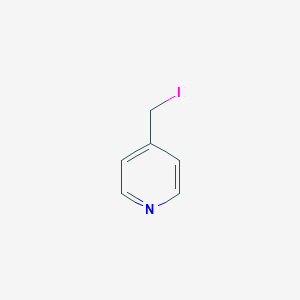

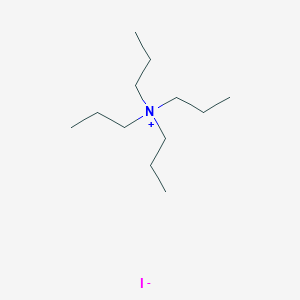
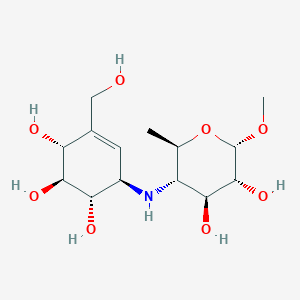
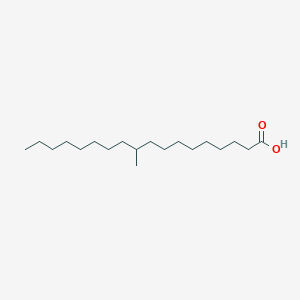

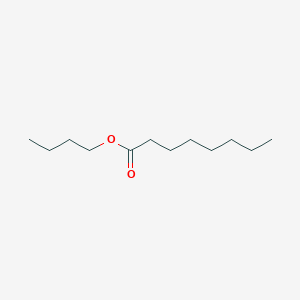
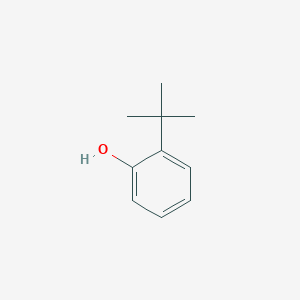
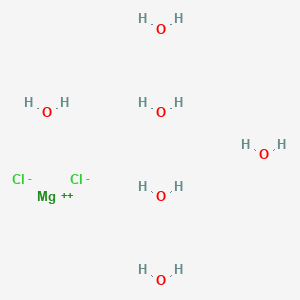
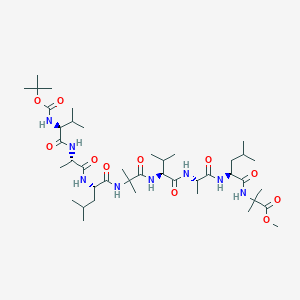
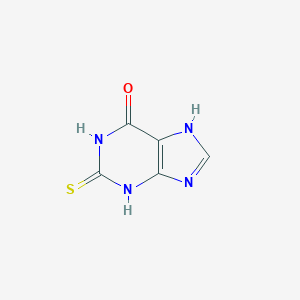
![trans-4'-(p-tolyl)-[1,1'-Bi(cyclohexan)]-4-one](/img/structure/B146168.png)
